molecular formula C18H34O2 B10820421 Elaidic Acid-d17

Elaidic Acid-d17

Cat. No.: B10820421
M. Wt: 299.6 g/mol
InChI Key: ZQPPMHVWECSIRJ-GSLIECEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Elaidic Acid-d17 is synthesized by the deuteration of elaidic acid. The process involves the incorporation of deuterium atoms into the elaidic acid molecule. This can be achieved through catalytic hydrogenation using deuterium gas in the presence of a suitable catalyst such as palladium on carbon. The reaction conditions typically involve moderate temperatures and pressures to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient deuteration. The product is then purified through various chromatographic techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Elaidic Acid-d17 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, including epoxides and hydroperoxides.

    Reduction: The compound can be reduced to form saturated fatty acids.

    Substitution: this compound can undergo substitution reactions where the deuterium atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under mild conditions to prevent over-oxidation.

    Reduction: Catalytic hydrogenation using hydrogen gas and a palladium catalyst is commonly used for reduction reactions.

    Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.

Major Products:

Scientific Research Applications

Elaidic Acid-d17 has several scientific research applications, including:

Comparison with Similar Compounds

Elaidic Acid-d17 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical purposes. Similar compounds include:

This compound stands out due to its specific trans configuration and its widespread use in analytical chemistry for the quantification of trans fatty acids.

Properties

Molecular Formula

C18H34O2

Molecular Weight

299.6 g/mol

IUPAC Name

(E)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuteriooctadec-9-enoic acid

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9+/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2

InChI Key

ZQPPMHVWECSIRJ-GSLIECEWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C/CCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O

Origin of Product

United States

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